2-(2-(3-Acetoxyphenyl)ethenyl)quinoline

Catalog No.
S8564476
CAS No.
M.F
C19H15NO2
M. Wt
289.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(3-Acetoxyphenyl)ethenyl)quinoline

Product Name

2-(2-(3-Acetoxyphenyl)ethenyl)quinoline

IUPAC Name

[3-(2-quinolin-2-ylethenyl)phenyl] acetate

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

InChI

InChI=1S/C19H15NO2/c1-14(21)22-18-7-4-5-15(13-18)9-11-17-12-10-16-6-2-3-8-19(16)20-17/h2-13H,1H3

InChI Key

BVBSOPCECAEBIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=CC2=NC3=CC=CC=C3C=C2

Styrylquinolines are characterized by a quinoline core linked to aryl groups via an ethylene bridge, forming a planar, conjugated system that facilitates DNA intercalation and enzyme inhibition. The 3-acetoxyphenyl substituent in 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline introduces steric and electronic modifications that enhance binding affinity to biological targets. Acetoxy groups improve solubility and metabolic stability compared to hydroxylated analogs, as demonstrated in antileishmanial studies where acetoxy-containing derivatives exhibited lower toxicity to macrophages. The rigidity of the styrylquinoline scaffold also promotes selective interactions with kinase domains, such as PIM-1/2, which are implicated in cancer cell proliferation.

Historical Development of Quinoline-Based Heterocyclic Compounds

Quinoline derivatives have been explored since the 19th century, with early applications in antimalarial therapies. The integration of styryl groups began in the 1990s to enhance DNA-binding capabilities, but initial compounds faced toxicity and selectivity limitations. Advances in cross-coupling catalysis, particularly Pd/Cu-mediated Sonogashira reactions, revolutionized styrylquinoline synthesis by enabling efficient aryl-alkyne couplings under mild conditions. For example, the synthesis of 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline derivatives now employs nano-Pd/Cu catalysts, which suppress side reactions like Glaser coupling and improve yields to >90%. Historical toxicity concerns have been mitigated through strategic substituent placement, such as acetoxy groups at the 3-position, which balance potency and safety.

Current Research Landscape for Functionalized Styrylquinolines

Recent studies prioritize functionalized styrylquinolines for their multitarget pharmacological profiles:

  • Antileishmanial Activity: 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline analogs demonstrated EC50 values of 2.8–3.14 μg/mL against Leishmania amastigotes, with selectivity indices (SI) up to 1.96. Topical formulations achieved 80% clinical improvement in hamster models.
  • Anticancer Mechanisms: Styrylquinolines induce G2/M cell cycle arrest and apoptosis in cancer cells by generating reactive oxygen species (ROS) and depleting glutathione. Hypoxia-inducible factor (HIF) modulation further enhances their efficacy in solid tumors.
  • Antimicrobial Potential: Quinoline-DNA intercalation disrupts microbial replication, with MIC values as low as 0.5 μg/mL against drug-resistant Staphylococcus aureus strains.

Horner–Wadsworth–Emmons Olefination Strategies for Styryl Group Introduction

The Horner–Wadsworth–Emmons (HWE) reaction is a pivotal method for introducing styryl groups into quinoline systems. This phosphonate-based olefination enables stereoselective formation of the ethenyl bridge under mild conditions.

In a representative protocol, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate undergoes Arbuzov reaction with triethyl phosphite to generate a bis-phosphonate intermediate. Subsequent HWE reaction with 3-acetoxybenzaldehyde in the presence of potassium tert-butoxide yields 2-(2-(3-acetoxyphenyl)ethenyl)quinoline-3-carboxylate derivatives [5]. The reaction typically proceeds in tetrahydrofuran at 0–5°C, achieving E-selectivity (>95%) due to steric hindrance from the phosphonate moiety [6].

Key Parameters for HWE Efficiency

FactorOptimal ConditionImpact on Yield
BaseKOtBu89–92%
SolventTHF85–90%
Temperature0–5°CMinimizes side reactions
Aldehyde Equivalents1.2Maximizes conversion

This method’s versatility allows incorporation of diverse aryl aldehydes, making it adaptable for synthesizing analogues with varying electronic properties [5] [6].

Multi-Step Synthetic Routes Using Acetic Anhydride-Mediated Condensation

Acetic anhydride serves as both solvent and acylating agent in one-pot syntheses of styrylquinolines. A three-component reaction between quinaldine derivatives, 3-hydroxybenzaldehyde, and acetic anhydride at 130°C produces 2-(2-(3-acetoxyphenyl)ethenyl)quinoline via sequential aldol condensation and in situ acetylation [4].

Mechanistic Insights

  • Aldol Condensation: Quinaldine’s methyl group deprotonates to form an enolate, which attacks the aldehyde carbonyl.
  • Dehydration: The β-hydroxy intermediate eliminates water to form the styryl linkage.
  • Acetylation: Free hydroxyl groups on the aryl ring react with excess acetic anhydride to yield the acetoxy derivative [4].

This method achieves 70–85% yields over 16–24 hours, with purity >95% after ethanol recrystallization [4].

Optimization of Reaction Conditions for Yield Enhancement

Systematic optimization of HWE and condensation protocols has identified critical factors:

Solvent Effects in HWE

  • Polar Aprotic Solvents: Tetrahydrofuran enhances phosphonate reactivity, while dimethylformamide accelerates side reactions.
  • Additives: Catalytic Yb(OTf)₃ (5 mol%) increases yields to 94% by stabilizing the oxyanion intermediate [2].

Temperature and Time in Acetic Anhydride Routes

Temperature (°C)Time (h)Yield (%)
1102462
1301685
1501278 (decomposition observed)

Elevated temperatures reduce reaction times but risk decomposition of heat-sensitive intermediates [4].

Post-Synthetic Modifications: Hydrolysis and Functional Group Interconversion

The acetoxy group in 2-(2-(3-acetoxyphenyl)ethenyl)quinoline undergoes facile hydrolysis to yield phenolic derivatives. Treatment with pyridine-water (3:1) at 100°C for 3 hours cleaves the acetate, generating 2-(2-(3-hydroxyphenyl)ethenyl)quinoline in 88% yield [4].

Functionalization Strategies

  • Sulfonation: Reaction with chlorosulfonic acid introduces sulfonic acid groups at the phenolic oxygen, enhancing water solubility.
  • Alkylation: Benzylation using benzyl bromide and K₂CO₃ in acetone produces ether derivatives for lipophilic applications.

These modifications enable tuning of physicochemical properties while preserving the quinoline-styryl scaffold [4] [5].

The crystallographic analysis of 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline reveals significant insights into the molecular conformations adopted by this styryl quinoline derivative. Based on extensive X-ray diffraction studies of related quinoline-styryl compounds, several key structural parameters can be established for this acetoxyphenyl-substituted derivative [1] [2] [3].

Single-crystal X-ray diffraction investigations of styryl quinoline derivatives consistently demonstrate that these compounds crystallize predominantly in monoclinic space groups, with P2₁/n being the most frequently observed [1] [2] [3]. The molecular structure of 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline is expected to exhibit the characteristic E (trans) configuration about the styryl carbon-carbon double bond, as this geometric arrangement is universally observed in solid-state structures of quinoline-ethenyl derivatives [1] [4] [2] [3].

The quinoline ring system in styryl quinoline derivatives maintains essential planarity, with the two fused rings typically exhibiting dihedral angles of less than 3° [1] [2] [3]. This structural feature is critical for maintaining the extended π-conjugation system that characterizes these aromatic compounds. The acetoxy substituent at the meta position of the phenyl ring introduces additional conformational considerations, as ester groups typically adopt specific orientations to minimize steric hindrance while maximizing electronic stabilization [5].

Crystallographic bond length analysis reveals that the ethenyl carbon-carbon double bond in styryl quinoline derivatives consistently measures between 1.298 and 1.328 Ångströms, which falls within the expected range for aromatic-conjugated alkenes [1] [2] [3]. The quinoline nitrogen atom participates in the overall molecular electronic system, contributing to the planar geometry of the heterocyclic core structure.

Dihedral Angle Analysis Between Quinoline and Styryl Moieties

The dihedral angle between the quinoline ring system and the styryl phenyl ring represents a critical structural parameter that governs the electronic communication and overall molecular geometry of 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline. Comprehensive crystallographic studies of analogous compounds provide substantial data for understanding this angular relationship [1] [2] [3].

Analysis of structurally related 2-styrylquinoline derivatives reveals that these compounds generally adopt relatively planar conformations, with dihedral angles typically ranging from 4° to 16° [5] [6] [7]. The positioning of the styryl substituent at the 2-position of the quinoline ring favors coplanarity due to reduced steric interactions compared to other substitution patterns. In the specific case of (E)-2-[2-(3-fluorophenyl)ethenyl]quinolin-8-yl acetate, a closely related compound bearing an acetate ester group, the dihedral angle between the quinoline system and the fluorobenzene ring measures 8.15° [5].

The acetoxy group substitution at the meta position of the phenyl ring in 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline is expected to exert minimal influence on the quinoline-styryl dihedral angle due to its distance from the central conjugated system [5]. Electronic effects of the acetoxy substituent, functioning as a moderate electron-withdrawing group through its carbonyl component while providing electron donation through the oxygen atom, create a balanced electronic environment that should favor near-planar arrangements [1] [2] [3].

Structural ParameterValue RangeMolecular Geometry
Quinoline-Styryl Dihedral Angle4-16°Nearly planar
Quinoline Ring Planarity<3° deviationEssentially planar
C=C Bond Length1.298-1.328 ÅTypical aromatic alkene
Acetoxy Group OrientationAnti-periplanarMinimized steric hindrance

Comparative analysis with 4-styrylquinoline derivatives demonstrates the dramatic influence of substitution position on molecular geometry. While 2-styrylquinolines maintain planarity, 4-styrylquinoline compounds exhibit significantly larger dihedral angles ranging from 5.75° to 59.3°, indicating substantial deviation from planarity [1] [4] [2] [3]. This positional effect arises from increased steric interactions between the styryl group and the quinoline ring system when substitution occurs at the 4-position.

Comparative Study of E/Z Isomerization in Solution vs Solid State

The configurational behavior of 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline exhibits distinct characteristics when comparing solution-phase dynamics with solid-state arrangements. Extensive research on quinoline-styryl systems provides comprehensive insights into the factors governing E/Z isomerization patterns across different phases [1] [8] [9] [2] [3].

In the solid state, crystallographic investigations consistently demonstrate an overwhelming preference for the E (trans) configuration in styryl quinoline derivatives. All reported crystal structures of quinoline-ethenyl compounds adopt the E geometry about the carbon-carbon double bond, regardless of substituent patterns or electronic effects [1] [4] [2] [3]. This universal preference results from optimal crystal packing arrangements that maximize intermolecular interactions while minimizing steric repulsions. The solid-state environment effectively constrains molecular motion, preventing the thermal or photochemical isomerization processes that might occur in solution.

Crystal packing forces play a decisive role in stabilizing the E configuration through several mechanisms. π-π stacking interactions between quinoline ring systems create favorable intermolecular contacts that are optimized in the trans geometry [1] [2] [3]. Additionally, hydrogen bonding networks involving the acetoxy group and quinoline nitrogen atom contribute to the structural stability of the E isomer in the crystalline phase [5].

Solution-phase behavior presents a markedly different scenario, where conformational flexibility allows for potential E/Z interconversion under appropriate conditions. Studies of related quinoline-containing systems demonstrate that chemical stimuli can induce configurational switching between isomers [8]. In acylhydrazone compounds incorporating quinoline moieties, acid-base treatments successfully promote EZ and ZE conversions, indicating that solution environments provide sufficient molecular freedom for isomerization processes.

PhasePredominant ConfigurationStability FactorsIsomerization Potential
Solid StateE (trans) exclusivelyCrystal packing forces, π-π stackingHighly constrained
SolutionE preferred, Z accessibleThermodynamic stability, solvation effectsModerate under stimuli
PhotochemicalE→Z conversion possibleElectronic excitation, dihedral anglesHigh with UV irradiation

Photochemical isomerization represents a particularly interesting aspect of E/Z behavior in styryl quinoline systems. Research on diarylethene derivatives reveals that molecular geometry, specifically dihedral angles exceeding 75°, determines photoisomerization reactivity [10]. While 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline exhibits relatively small dihedral angles that may limit photochemical EZ conversion, related studies demonstrate that even minimal isomerization (approximately 10%) can trigger significant phase transitions and property changes [9].

The acetoxy substituent in 2-(2-(3-Acetoxyphenyl)ethenyl)quinoline introduces additional complexity through its potential participation in intermolecular interactions. The ester carbonyl group can serve as a hydrogen bond acceptor, while the aromatic ring provides sites for π-π interactions, both of which influence the relative stability of E and Z configurations in different environments [5].

Thermal effects on E/Z equilibria show that solution-phase systems generally exhibit greater sensitivity to temperature changes compared to solid-state arrangements [1] [2] [3]. The constrained nature of crystal lattices prevents the molecular reorganization necessary for isomerization, while solution environments allow thermal energy to promote conformational changes and potential bond rotation processes.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

289.110278721 g/mol

Monoisotopic Mass

289.110278721 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-21-2023

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